N-(4-fluorophenyl)-5-(pyrrolidine-1-sulfonyl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-fluorophenyl)-5-(pyrrolidine-1-sulfonyl)furan-2-carboxamide is a synthetic organic compound that features a furan ring substituted with a carboxamide group, a pyrrolidine sulfonyl group, and a fluorophenyl group. Compounds with such structures are often investigated for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-5-(pyrrolidine-1-sulfonyl)furan-2-carboxamide typically involves multi-step organic reactions. A common approach might include:
Formation of the furan ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the carboxamide group: This step may involve the reaction of the furan derivative with an amine or amide reagent under suitable conditions.
Fluorination: The fluorophenyl group can be introduced through electrophilic aromatic substitution or other fluorination techniques.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-5-(pyrrolidine-1-sulfonyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The carboxamide group can be reduced to form amines or other reduced products.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furanones, while reduction may produce amines.
Scientific Research Applications
N-(4-fluorophenyl)-5-(pyrrolidine-1-sulfonyl)furan-2-carboxamide may have various applications in scientific research, including:
Medicinal Chemistry: Potential use as a lead compound for drug development targeting specific biological pathways.
Biological Studies: Investigation of its effects on cellular processes and potential therapeutic benefits.
Industrial Applications: Use as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-5-(pyrrolidine-1-sulfonyl)furan-2-carboxamide would depend on its specific biological targets. It may interact with enzymes, receptors, or other proteins, modulating their activity and influencing cellular pathways. Detailed studies would be required to elucidate its precise mechanism.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-5-(pyrrolidine-1-sulfonyl)furan-2-carboxamide
- N-(4-bromophenyl)-5-(pyrrolidine-1-sulfonyl)furan-2-carboxamide
- N-(4-methylphenyl)-5-(pyrrolidine-1-sulfonyl)furan-2-carboxamide
Uniqueness
N-(4-fluorophenyl)-5-(pyrrolidine-1-sulfonyl)furan-2-carboxamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical properties, biological activity, and pharmacokinetic profile compared to its analogs.
Properties
IUPAC Name |
N-(4-fluorophenyl)-5-pyrrolidin-1-ylsulfonylfuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O4S/c16-11-3-5-12(6-4-11)17-15(19)13-7-8-14(22-13)23(20,21)18-9-1-2-10-18/h3-8H,1-2,9-10H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSKMCLYXJZYMIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(O2)C(=O)NC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.